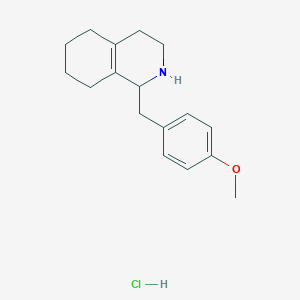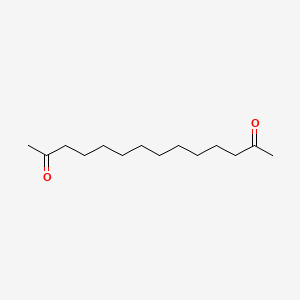
1,4-Butanediamine, N-propyl-
Vue d'ensemble
Description
This compound belongs to the broader class of polyamines, which are known to play diverse roles in various biological processes. It is characterized by a propyl group attached to one of the nitrogen atoms of 1,4-butanediamine (putrescine).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Butanediamine, N-propyl- can be synthesized through various methods. One common approach involves the reaction of 1,4-butanediamine with propyl halides under basic conditions to introduce the propyl group . Another method includes the use of N-protected precursors, which are then deprotected to yield the desired compound .
Industrial Production Methods
Industrial production of 1,4-Butanediamine, N-propyl- often involves biocatalytic processes. For example, bio-based butane diamine can be obtained via biochemical routes by fermentation of glucose with metabolically engineered strains of Escherichia coli . This method is environmentally friendly and sustainable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Butanediamine, N-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include primary amines, amides, nitriles, and various substituted derivatives .
Applications De Recherche Scientifique
1,4-Butanediamine, N-propyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of polyamides and other polymers.
Biology: It plays a role in the stabilization of nucleic acids and is involved in cellular metabolism.
Medicine: It is used in the development of pharmaceuticals and as a stabilizer for certain drugs.
Industry: It is used in the production of biopolyamides and as an intermediate in the synthesis of various chemicals.
Mécanisme D'action
1,4-Butanediamine, N-propyl- exerts its effects through various molecular targets and pathways. It functions as a polyamine, which is essential for eukaryotic cell growth . It stabilizes the helical structure of nucleic acids and acts as a free radical scavenger, preventing oxidative damage to DNA . Additionally, it is involved in the regulation of gene expression and the stabilization of chromatin .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Butanediamine (putrescine): Similar in structure but lacks the propyl group.
1,5-Pentanediamine (cadaverine): Similar in structure but has an additional carbon atom in the chain.
Spermine: A polyamine with a longer carbon chain and additional amine groups.
Uniqueness
1,4-Butanediamine, N-propyl- is unique due to the presence of the propyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds . This makes it particularly useful in specific applications where these unique properties are advantageous.
Propriétés
IUPAC Name |
N'-propylbutane-1,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-2-6-9-7-4-3-5-8/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQFRBNLAGNQOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505601 | |
| Record name | N~1~-Propylbutane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70862-18-9 | |
| Record name | N~1~-Propylbutane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B3056290.png)












